molecular formula C11H15N5 B7054970 N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine

N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine

Cat. No.: B7054970
M. Wt: 217.27 g/mol
InChI Key: WKDWSRHZANTVSW-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized imidazole and pyrimidine derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: The compound is used in the development of new materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure that lacks the pyrimidine ring but shares similar chemical properties.

    Pyrimidine: Another simpler structure that lacks the imidazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties and biological activities.

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine is unique due to the combination of imidazole and pyrimidine rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N,4,5-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-6-14-11(15-9(8)2)16(3)7-10-12-4-5-13-10/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDWSRHZANTVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)N(C)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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